molecular formula C7H15N3O B13182981 (3R)-3-Amino-N-methylpiperidine-1-carboxamide

(3R)-3-Amino-N-methylpiperidine-1-carboxamide

Cat. No.: B13182981
M. Wt: 157.21 g/mol
InChI Key: RIBALLSLJGZPRV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-N-methylpiperidine-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of an amino group and a carboxamide group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-N-methylpiperidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Amination: Introduction of the amino group at the 3-position of the piperidine ring can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    N-Methylation:

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3R)-3-Amino-N-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-N-ethylpiperidine-1-carboxamide
  • (3S)-3-Amino-N-methylpiperidine-1-carboxamide
  • (3R)-3-Amino-N-methylpyrrolidine-1-carboxamide

Uniqueness

(3R)-3-Amino-N-methylpiperidine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the (3R) configuration and the combination of amino and carboxamide groups make it a valuable compound for various applications.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(3R)-3-amino-N-methylpiperidine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-9-7(11)10-4-2-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1

InChI Key

RIBALLSLJGZPRV-ZCFIWIBFSA-N

Isomeric SMILES

CNC(=O)N1CCC[C@H](C1)N

Canonical SMILES

CNC(=O)N1CCCC(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.